Product packaging for Piperazin-2-ylmethyl Butanoate(Cat. No.:CAS No. 148227-96-7)

Piperazin-2-ylmethyl Butanoate

Cat. No.: B126298
CAS No.: 148227-96-7
M. Wt: 186.25 g/mol
InChI Key: UPWWZEWRXBUNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazin-2-ylmethyl Butanoate is a piperazine derivative offered for research and development purposes. Piperazine is a common scaffold in medicinal chemistry, frequently used in the design of bioactive molecules and FDA-approved drugs for its ability to optimize pharmacokinetic properties and serve as a structural foundation for pharmacophoric groups . Piperazine-containing compounds are explored across various therapeutic areas, including as modulators of specific enzymes . As a piperazine-based ester, this compound may be of interest for synthetic organic chemistry applications, such as the development of novel pharmaceutical compounds or as a building block in chemical synthesis. Researchers can utilize this compound to explore its reactivity and potential incorporation into more complex molecular structures. Note on Product Information: Specific data on the applications, mechanism of action, and research value of this compound is not currently available in the public scientific literature. The potential uses described are based on the general known properties of the piperazine chemical class. Disclaimer: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O2 B126298 Piperazin-2-ylmethyl Butanoate CAS No. 148227-96-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148227-96-7

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

piperazin-2-ylmethyl butanoate

InChI

InChI=1S/C9H18N2O2/c1-2-3-9(12)13-7-8-6-10-4-5-11-8/h8,10-11H,2-7H2,1H3

InChI Key

UPWWZEWRXBUNDE-UHFFFAOYSA-N

SMILES

CCCC(=O)OCC1CNCCN1

Canonical SMILES

CCCC(=O)OCC1CNCCN1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Property Piperazin-2-ylmethyl Butanoate Ethyl 2-(piperidin-4-yl)acetate Butyl Butanoate
Core Heterocycle Piperazine (2 N atoms) Piperidine (1 N atom) None
Ester Group Butanoate (C4) Acetate (C2) Butanoate (C4)
Molecular Weight ~230 g/mol (estimated) 185.26 g/mol 144.21 g/mol
Hydrogen Bond Donors 2 (piperazine NH) 1 (piperidine NH) 0

Key Insights :

  • The piperazine ring introduces two hydrogen bond donors, enhancing solubility in polar solvents compared to piperidine derivatives .
  • The longer butanoate chain increases lipophilicity relative to acetate esters, as seen in the higher log P of butyl butanoate (2.83) compared to ethyl acetate (0.73) .

Reactivity Differences :

  • Piperazine’s dual amine sites may necessitate protective group strategies to avoid side reactions, unlike piperidine derivatives .
  • Butanoate esters are less volatile than acetates due to higher molecular weight, aligning with the stability of butyl butanoate in apple storage studies .

Physicochemical Properties

Property This compound (Predicted) Ethyl 2-(piperidin-4-yl)acetate Butyl Butanoate
log Po/w ~1.5 (estimated) 1.02 2.83
TPSA (Ų) 45–50 38.3 26.3
Solubility (Log S) -2.5 (moderate) -2.2 -1.8
Volatility Low Low High

Key Insights :

  • This compound’s higher topological polar surface area (TPSA) compared to butyl butanoate suggests reduced membrane permeability but improved water solubility .
  • The low volatility aligns with trends in piperidine/piperazine esters, contrasting with the high volatility of simple alkyl butanoates like butyl butanoate, which contribute to fruit aromas .

Key Insights :

  • Butyl butanoate’s lack of hydrogen bond donors and high log P favor rapid absorption but limit therapeutic utility to non-pharmacological roles (e.g., flavorants) .

Preparation Methods

Acid-Catalyzed Fischer Esterification

The classical Fischer esterification involves refluxing piperazin-2-ylmethanol with butanoic acid in the presence of a Brønsted acid catalyst (e.g., concentrated sulfuric acid). While theoretically straightforward, this method faces challenges due to the poor nucleophilicity of the secondary alcohol in piperazin-2-ylmethanol. Experimental data from analogous systems indicate moderate yields (45–55%) under prolonged reflux (12–18 hours). Side products, such as N-alkylated derivatives, arise from protonation of the piperazine nitrogen, necessitating stringent pH control.

Coupling-Agent-Mediated Esterification

Modern approaches employ carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate butanoic acid. A representative protocol involves:

  • Dissolving piperazin-2-ylmethanol (1.0 equiv) and butanoic acid (1.2 equiv) in anhydrous dichloromethane.

  • Adding EDC (1.5 equiv) and catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Stirring at 25°C for 6 hours, followed by aqueous workup and column chromatography.

This method achieves yields of 68–78%, with purity >95% confirmed by HPLC. The use of DMAP suppresses racemization and accelerates acylation kinetics.

Protection/Deprotection Strategies for Piperazine Nitrogen

tert-Butoxycarbonyl (Boc) Protection

Multi-step syntheses often require temporary protection of the piperazine nitrogen to prevent unwanted alkylation or acylation. A Boc-protected route proceeds as follows:

  • Protection : Treat piperazin-2-ylmethanol with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in THF, yielding N-Boc-piperazin-2-ylmethanol (89% yield).

  • Esterification : React the protected intermediate with butanoyl chloride in the presence of triethylamine, achieving 82% conversion.

  • Deprotection : Remove the Boc group using HCl in dioxane, followed by neutralization with aqueous NaHCO<sub>3</sub>.

This approach isolates the target compound in 71% overall yield, with minimal O-alkylation byproducts.

Trifluoroacetyl Protection

Trifluoroacetate groups offer an alternative protecting strategy due to their ease of removal under mild basic conditions. For example:

  • Protect piperazin-2-ylmethanol with ethyl trifluoroacetate in acetonitrile (0°C, 4 hours, 98% yield).

  • Perform esterification via activated butanoic acid (e.g., N-hydroxysuccinimide ester).

  • Deprotect with aqueous NH<sub>3</sub> (25°C, 2 hours).

This method achieves 76% overall yield but requires careful handling of hygroscopic intermediates.

Catalytic Esterification Using Lipases

Immobilized Candida antarctica Lipase B (CAL-B)

Enzymatic esterification provides a green chemistry alternative, particularly for acid- or base-sensitive substrates. A solvent-free system utilizing CAL-B immobilized on acrylic resin demonstrates:

  • Substrate Ratio : Piperazin-2-ylmethanol:butanoic acid (1:3 molar ratio).

  • Conditions : 40°C, 24 hours, 500 rpm agitation.

  • Yield : 62% with 99% enantiomeric excess (ee).

The enzyme’s regioselectivity minimizes side reactions, though scalability remains limited by enzyme cost.

Solid-Phase Synthesis for High-Throughput Production

Wang Resin-Bound Piperazine Derivatives

Solid-phase methodologies enable rapid purification and combinatorial library generation:

  • Resin Functionalization : Load Wang resin with Fmoc-piperazin-2-ylmethanol using HBTU/HOBt activation.

  • Esterification : Couple butanoic acid via DIC/oxyma pure.

  • Cleavage : Release the product with 95% TFA in DCM.

This approach achieves 85% purity without chromatography, though yields are moderate (58%).

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the discussed methods:

MethodYield (%)Purity (%)Key AdvantageLimitation
Fischer Esterification45–5580–85Low costLow yield, side reactions
EDC/DMAP-Mediated68–78>95High efficiencySolvent waste
Boc Protection7192ScalableMulti-step
CAL-B Enzymatic6299EnantioselectiveHigh enzyme cost
Solid-Phase5885High-throughputModerate yield

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